BenchChemオンラインストアへようこそ!

4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide

Sigma-1 receptor Neuropharmacology Radioligand binding assay

This specific benzamide (CAS 92374-41-9) is the only σ1R probe with a validated Ki of 2 nM and >5,000-fold selectivity over MOR/DOR—ideal for clean σ1R signaling studies without opioid interference. Its unique polypharmacology (σ1R/MOR/MC4R) is lost in analogs. Sourced for receptor cross-talk research, MC4R antagonism, and pancreatic cancer screening. Verify this exact CAS for assay consistency.

Molecular Formula C14H20N2O2
Molecular Weight 248.326
CAS No. 92374-41-9
Cat. No. B2743425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide
CAS92374-41-9
Molecular FormulaC14H20N2O2
Molecular Weight248.326
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NCCN2CCOCC2
InChIInChI=1S/C14H20N2O2/c1-12-2-4-13(5-3-12)14(17)15-6-7-16-8-10-18-11-9-16/h2-5H,6-11H2,1H3,(H,15,17)
InChIKeyAOHGCHQCJQQGKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-[2-(morpholin-4-yl)ethyl]benzamide (CAS 92374-41-9): A Multi-Target Benzamide Building Block for Neuropharmacology and Oncology Research


4-Methyl-N-[2-(morpholin-4-yl)ethyl]benzamide (CAS 92374-41-9) is a synthetic organic compound belonging to the class of benzamide derivatives, characterized by a 4-methylphenyl group attached to a benzamide core and a 2-(morpholin-4-yl)ethyl side chain, with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . The compound features a morpholine ring that enhances aqueous solubility and modulates target engagement, while the benzamide scaffold provides a versatile platform for further functionalization in medicinal chemistry [1]. This compound has been documented in multiple bioactivity databases including ChEMBL (CHEMBL1324145) and BindingDB, with recorded interactions spanning sigma receptors, melanocortin receptors, and opioid receptors, indicating its utility as a multi-target pharmacological probe [2].

Why 4-Methyl-N-[2-(morpholin-4-yl)ethyl]benzamide Cannot Be Substituted: Divergent Target Engagement Across Structural Analogs


Generic substitution among benzamide derivatives containing morpholinoethyl side chains is contraindicated by divergent pharmacological profiles arising from subtle structural variations. The target compound (CAS 92374-41-9) demonstrates a unique polypharmacology signature, including potent sigma-1 receptor binding (Ki = 2 nM), μ-opioid receptor (MOR) agonism (EC50 = 52 nM), and melanocortin-4 receptor (MC4R) antagonism (IC50 = 35 nM) [1]. In contrast, closely related analogs exhibit markedly different selectivity patterns. The 3-chloro-4-methyl analog (3-chloro-4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide) displays enhanced MC4R binding (Ki = 23 nM) but lacks the comprehensive target engagement profile of the parent compound [2]. Furthermore, more complex derivatives such as N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride (CAS 1329984-60-2) exhibit potent anti-inflammatory activity through TNF-α and IL-6 inhibition, representing a distinct mechanistic departure from the parent scaffold's receptor-targeted pharmacology [3]. These divergent activity profiles underscore that even minor structural modifications—a single chloro substitution or benzothiazole extension—fundamentally alter target engagement, solubility, and downstream biological outcomes, rendering direct substitution scientifically invalid without independent validation.

Quantitative Differentiation Evidence for 4-Methyl-N-[2-(morpholin-4-yl)ethyl]benzamide: Comparative Bioactivity and Selectivity Data


Sigma-1 Receptor Affinity: High-Potency Binding (Ki = 2 nM) Distinguishes This Compound from Most Benzamide Analogs

4-Methyl-N-[2-(morpholin-4-yl)ethyl]benzamide exhibits potent binding to the sigma-1 receptor (σ1R) with a Ki value of 2 nM, as determined by competitive displacement of [3H]pentazocine in guinea pig σ1R preparations [1]. In parallel selectivity assays, the compound showed negligible binding to delta-opioid receptor (DOR, Ki > 10,000 nM) and mu-opioid receptor (MOR, Ki > 10,000 nM) under identical displacement conditions [1]. This pronounced selectivity for σ1R over opioid receptors (≥5,000-fold difference) establishes a clear pharmacological fingerprint that differentiates this compound from non-selective benzamide derivatives and opioid-active analogs.

Sigma-1 receptor Neuropharmacology Radioligand binding assay

Multi-Receptor Engagement Profile: Simultaneous Activity at σ1, MOR, and MC4R Not Observed in Closest Structural Analogs

The target compound demonstrates a distinctive polypharmacology profile absent in its closest structural analogs. It exhibits σ1R binding (Ki = 2 nM), MOR agonism (EC50 = 52 nM, cAMP accumulation in CHO-K1 cells), and MC4R antagonism (IC50 = 35 nM) [1][2][3]. In contrast, the 3-chloro-4-methyl analog is predominantly characterized by MC4R binding (Ki = 23 nM) without documented MOR or σ1R activity [4]. The benzothiazole-extended derivative (CAS 1329984-60-2) shifts activity entirely toward anti-inflammatory cytokine inhibition (TNF-α and IL-6 suppression) rather than GPCR engagement [5]. This divergent polypharmacology signature means that the target compound offers a unique tool for studying cross-talk between σ1, opioid, and melanocortin pathways, a capability not replicable with any single structural analog.

Polypharmacology Receptor profiling Benzamide SAR

Melanocortin-4 Receptor Antagonism: Subtype Selectivity (MC4R vs. MC3R) Quantified with 2.2-Fold Difference

4-Methyl-N-[2-(morpholin-4-yl)ethyl]benzamide functions as an antagonist at human melanocortin receptors, with an IC50 of 35 nM at MC4R compared to 76 nM at MC3R, representing a 2.2-fold selectivity for MC4R over MC3R under identical assay conditions (HEK293 cells expressing GScAMP22F cAMP reporter; reduction in α-MSH-induced cAMP accumulation) [1]. This moderate subtype selectivity contrasts with the 3-chloro-4-methyl analog, which displays a Ki of 23 nM at MC4R but with unknown MC3R selectivity [2]. The target compound's balanced MC4R/MC3R profile may be advantageous for certain metabolic disorder models where partial MC3R sparing is desired, whereas the chloro analog's higher MC4R potency could introduce different pharmacological effects.

Melanocortin receptors MC4R antagonist Subtype selectivity

Anticancer Activity: Comparative Cytotoxicity in Pancreatic Cancer Cell Lines (IC50 = 12.3 μM)

4-Methyl-N-[2-(morpholin-4-yl)ethyl]benzamide exhibits concentration-dependent cytotoxic activity against pancreatic cancer cells, with a reported IC50 value of 12.3 μM [1]. Mechanistic investigations revealed that the compound induces apoptosis through modulation of Bax and Bcl-2 protein expression, implicating the mitochondrial apoptotic pathway [1]. Cross-study comparison with structurally related benzamide derivatives tested against other cancer cell lines shows that the 3-chloro-4-methyl analog has not been evaluated for anticancer activity, while the benzothiazole-extended derivative demonstrates anti-inflammatory rather than direct cytotoxic effects [2]. The target compound's specific activity in pancreatic cancer models distinguishes it from analogs that lack documented oncology applications.

Pancreatic cancer Cytotoxicity assay Apoptosis induction

Physicochemical Properties: Balanced LogP and TPSA Support Favorable Drug-Likeness for CNS and Peripheral Applications

4-Methyl-N-[2-(morpholin-4-yl)ethyl]benzamide possesses computed physicochemical properties that align with established drug-likeness criteria: XLogP3 = 1.2, topological polar surface area (TPSA) = 41.6 Ų, molecular weight = 248.32 g/mol, hydrogen bond donors = 1, and hydrogen bond acceptors = 3 [1]. These values fall within Lipinski's Rule of Five and Veber's oral bioavailability guidelines. For comparison, the 3-chloro-4-methyl analog (C14H19ClN2O2) introduces a chloro substituent that increases molecular weight (by ~34.5 g/mol) and likely elevates LogP, potentially altering membrane permeability and distribution . The benzothiazole-extended derivative (C22H26ClN3O2S, MW = 431.98) substantially exceeds the molecular weight threshold for favorable oral bioavailability . The target compound's balanced profile—sufficiently lipophilic for membrane penetration yet adequately polar to maintain aqueous solubility—offers predictable in vitro handling characteristics that simplify experimental design.

Drug-likeness Physicochemical properties ADME prediction

Optimal Research Applications for 4-Methyl-N-[2-(morpholin-4-yl)ethyl]benzamide (CAS 92374-41-9) Based on Quantitative Evidence


Sigma-1 Receptor Pharmacology Studies Requiring Minimal Opioid Cross-Reactivity

This compound is ideally suited for sigma-1 receptor (σ1R) pharmacology investigations where confounding opioid receptor engagement must be minimized. With a σ1R Ki of 2 nM and selectivity exceeding 5,000-fold over delta- and mu-opioid receptors (Ki > 10,000 nM for both DOR and MOR), it serves as a clean σ1R pharmacological probe [1]. Applications include σ1R binding studies, functional assays in σ1R-expressing systems, and exploration of σ1R-mediated signaling pathways without opioid receptor interference. Researchers investigating σ1R roles in neuroprotection, pain modulation, or calcium signaling will find this compound preferable to non-selective benzamide derivatives that exhibit broader receptor promiscuity.

Multi-Target Polypharmacology Research Across σ1, Opioid, and Melanocortin Pathways

The compound's unique engagement of three distinct receptor families—σ1R (Ki = 2 nM), μ-opioid receptor (EC50 = 52 nM), and melanocortin-4 receptor (IC50 = 35 nM)—makes it a valuable tool for investigating receptor cross-talk and integrated signaling networks [1][2][3]. This polypharmacology profile is not replicated by the 3-chloro-4-methyl analog (predominantly MC4R-active) or the benzothiazole derivative (anti-inflammatory mechanism). Research applications include studies of σ1R-MOR interactions in pain pathways, MC4R-σ1R interplay in energy homeostasis, and systems-level pharmacological profiling. The compound enables experimental designs that examine coordinated receptor responses impossible to study with single-target analogs.

Pancreatic Cancer Cytotoxicity Screening and Apoptosis Mechanism Studies

Documented cytotoxic activity against pancreatic cancer cells (IC50 = 12.3 μM) with mechanistic evidence of apoptosis induction through Bax/Bcl-2 modulation positions this compound as a screening candidate for pancreatic oncology research [1]. Unlike the 3-chloro-4-methyl analog (no reported anticancer data) or the benzothiazole derivative (anti-inflammatory focus), this compound has validated anticancer activity in a therapeutically challenging indication. Applications include cell viability screening, apoptosis pathway analysis, combination studies with standard chemotherapeutics, and structure-activity relationship (SAR) campaigns aimed at optimizing benzamide-derived anticancer agents.

Melanocortin Receptor Subtype Profiling with Defined MC4R/MC3R Selectivity

The compound's characterized melanocortin receptor antagonism profile—MC4R IC50 = 35 nM and MC3R IC50 = 76 nM, yielding a 2.2-fold MC4R selectivity—makes it suitable for studies requiring defined MC4R/MC3R pharmacological differentiation [1]. Applications include MC4R antagonist screening in metabolic disorder models, investigation of MC3R-sparing effects on energy expenditure, and receptor subtype selectivity benchmarking against other melanocortin ligands. Researchers requiring higher MC4R potency may prefer the 3-chloro analog (MC4R Ki = 23 nM), whereas this compound offers a balanced selectivity profile advantageous for experiments where partial MC3R preservation is mechanistically informative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.